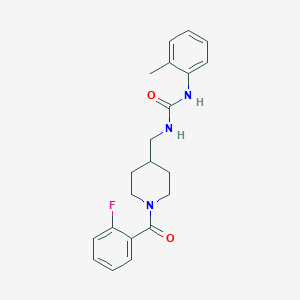

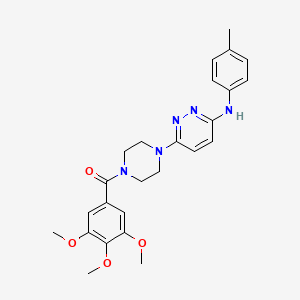

4-(4-Aminophenyl)piperidine-2,6-dione

概要

説明

4-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the CAS Number: 954124-23-3 . It has a molecular weight of 204.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine-2,6-diones can be readily achieved on a kilo-scale . This method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . A palladium-catalyzed [4 + 2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4 H)-ones can also be used to give various piperidine derivatives .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) .Chemical Reactions Analysis

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 204.23 .科学的研究の応用

Aromatase Inhibition for Estrogen-dependent Disease Treatment

4-(4-Aminophenyl)piperidine-2,6-dione derivatives, such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, exhibit significant in vitro inhibition of human placental aromatase. This enzyme is crucial for the conversion of androgens to estrogens, implicating the derivatives as potential treatments for estrogen-dependent diseases, including mammary tumors. The (+)-enantiomer of these compounds has shown to be a more potent aromatase inhibitor than aminoglutethimide, suggesting their relevance in developing therapeutic agents against such conditions (Hartmann et al., 1992).

Mammary Tumor Inhibition and Estrogen Biosynthesis Inhibition

Further research into 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones indicates a stronger inhibition of human placental aromatase compared to aminoglutethimide. This suggests their efficacy in inhibiting estrogen biosynthesis, offering a potential therapeutic pathway for hormone-dependent breast cancer treatment. Some derivatives have demonstrated stronger inhibition of tumor growth in animal models, marking them as candidates for hormone-dependent human breast cancer treatment (Hartmann & Batzl, 1986).

Synthesis of Nα-urethane-protected β- and γ-amino Acids

The compounds 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione have been utilized in the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid, demonstrating significant yields and purities. This "one-pot" procedure highlights the compound's utility in synthesizing amino acid derivatives, indicating its versatility in chemical synthesis applications (Cal et al., 2012).

Antimycobacterial Activity

The exploration of spiro-piperidin-4-ones, derived from aminoglutethimide and related compounds, has led to the discovery of potent antimycobacterial agents. These compounds show significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. This indicates their potential as novel therapeutic agents for tuberculosis treatment (Kumar et al., 2008).

作用機序

Target of Action

The primary target of 4-(4-Aminophenyl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motif (WIZ) protein . This protein plays a crucial role in various cellular processes, including gene expression and protein degradation .

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction can also induce the expression of fetal hemoglobin (HbF) protein , which is beneficial in certain blood disorders .

Biochemical Pathways

The compound’s interaction with the WIZ protein affects the protein degradation pathway . By reducing the expression of the WIZ protein, it alters the balance of proteins within the cell . The induction of HbF protein expression also impacts the hemoglobin synthesis pathway , potentially ameliorating symptoms in patients with certain blood disorders .

Result of Action

The primary result of this compound’s action is the reduction of WIZ protein levels and the induction of HbF protein expression . This can lead to changes in cellular protein balance and potentially alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Safety and Hazards

将来の方向性

Piperidine-2,6-diones are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are particularly useful in the design of PROTAC drugs . Future research may focus on further exploring their potential in drug development and disease treatment.

生化学分析

Biochemical Properties

The biochemical properties of 4-(4-Aminophenyl)piperidine-2,6-dione are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Cellular Effects

It is known to play a role in protein degradation, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Cereblon protein. It is used in the development of protein degrader building blocks, which can induce changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it can be stably stored at room temperature .

Metabolic Pathways

It is known to interact with the Cereblon protein, which could potentially influence various metabolic pathways .

Subcellular Localization

Given its role in protein degradation, it may be localized to areas of the cell where protein turnover is high .

特性

IUPAC Name |

4-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUHZARISAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)

![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)

![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)